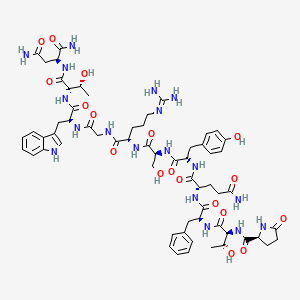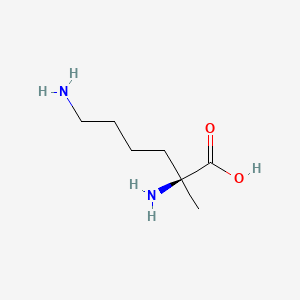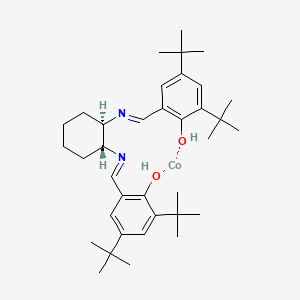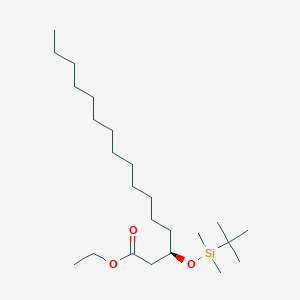
5-BROMO-DC CEP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-dC CEP is a valuable chemical compound used in the research of various diseases caused by microscopic organisms . It is categorized under Carbohydrates, Nucleosides & Nucleotides, and DNA phosphoramidites . The molecular formula of this compound is C46H51BrN5O8P and it has a molecular weight of 912.82 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Molecular Structure Analysis
The IUPAC name of this compound is N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide . The InChI Key is MEFJNSFIFSEDNU-RYHMCHCNSA-N .Chemical Reactions Analysis
The synthesis of this compound involves a multi-step reaction with two steps . The first step involves pyridine at 20 °C for 10 hours. The second step involves 1H-tetrazole and diisopropylamine in dichloromethane at 20 °C for 5 hours under an inert atmosphere .Physical and Chemical Properties Analysis
This compound has a molecular formula of C46H51BrN5O8P and a molecular weight of 912.8 . It is recommended to be stored at 2-8°C .科学的研究の応用
Electrochemical Behavior Analysis
5-Bromo derivatives, such as 5-Bromo-2-Pyridylazo compounds, have been studied for their electrochemical behavior using various techniques like square-wave voltammetry and differential pulse polarography. These studies provide insights into the electrode reaction mechanisms of these compounds, which can be vital in fields like electrochemistry and material science (Karaman & Menek, 2012).
Dendritic Cell Research
Research on compounds like Cepharanthine (CEP), an alkaloid, has shown its effects on dendritic cells (DCs), crucial for immune responses. CEP was found to inhibit antigen uptake and modify immune responses, which could have significant implications in developing treatments for autoimmune diseases and allergies (Uto et al., 2011).
Dynamic Consent in Biomedical Research
Dynamic consent (DC) is a concept that integrates digital communication interfaces in research, focusing on participant engagement and informed decision-making. This approach, particularly relevant in biobanking, enhances transparency and efficiency in research processes (Kaye et al., 2014).
Photodissociation Studies
The study of 1-bromo-2-chloroethane under femtosecond laser fields using dc-slice imaging technology has provided valuable insights into the dissociative double ionization and multi-photon ionization processes. This research aids in understanding molecular behavior under intense energy fields (Yang et al., 2011).
Lifespan Analysis of Dendritic Cells
Investigations into the lifespan and turnover rates of various dendritic cell subtypes in mouse lymphoid organs have been conducted using bromodeoxyuridine labeling. This research is crucial for understanding immune system dynamics and could impact immunological studies and therapies (Kamath et al., 2002).
作用機序
特性
CAS番号 |
178925-43-4 |
|---|---|
分子式 |
C46H51BrN5O8P |
分子量 |
912.8 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54)/t40-,41+,42+,61?/m0/s1 |
InChIキー |
MEFJNSFIFSEDNU-RYHMCHCNSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B1142890.png)





